molecular formula C14H10FN B577460 2-(2-Fluoro-5-methylphenyl)benzonitrile CAS No. 1238333-79-3

2-(2-Fluoro-5-methylphenyl)benzonitrile

Cat. No.: B577460
CAS No.: 1238333-79-3
M. Wt: 211.239
InChI Key: ICBUGFRPHASXDJ-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-methylphenyl)benzonitrile is an organic compound with the molecular formula C14H10FN It is a derivative of benzonitrile, where the phenyl ring is substituted with a fluoro and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-methylphenyl)benzonitrile typically involves the reaction of 2-fluoro-5-methylbenzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of copper(I) cyanide as a reagent, which facilitates the formation of the nitrile group through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-methylphenyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluoro and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products Formed

    Oxidation: Formation of 2-(2-Fluoro-5-methylphenyl)benzoic acid.

    Reduction: Formation of 2-(2-Fluoro-5-methylphenyl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Fluoro-5-methylphenyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-methylphenyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methylbenzonitrile
  • 2-Fluoro-4-methylbenzonitrile
  • 2-Fluoro-3-methylbenzonitrile

Uniqueness

2-(2-Fluoro-5-methylphenyl)benzonitrile is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of both electron-withdrawing (fluoro) and electron-donating (methyl) groups can create a unique electronic environment, making it a valuable compound for various applications.

Biological Activity

Overview

2-(2-Fluoro-5-methylphenyl)benzonitrile is an organic compound with the molecular formula C14H10FN. It is a derivative of benzonitrile, characterized by the substitution of a fluoro and a methyl group on the phenyl ring. This compound has garnered attention in scientific research for its potential biological activities, particularly in medicinal chemistry.

The synthesis of this compound typically involves the reaction of 2-fluoro-5-methylbenzaldehyde with a nitrile source, often utilizing copper(I) cyanide as a reagent to facilitate the formation of the nitrile group through nucleophilic substitution reactions. The compound's unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution, which can lead to the formation of various derivatives and metabolites.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The fluoro and methyl groups can influence its binding affinity and specificity towards various enzymes and receptors, potentially modulating their activity. This characteristic positions the compound as a valuable pharmacophore in drug development.

Biological Activity Data

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Properties : Some studies suggest that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Activity : There is evidence that certain derivatives may possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is a crucial mechanism in drug design for treating diseases like cancer and metabolic disorders.

Case Studies

  • Anticancer Activity :
    A study explored the efficacy of benzonitrile derivatives in inhibiting tumor growth in vitro. Results indicated that modifications at the ortho position (as seen in this compound) enhanced cytotoxicity against breast cancer cells compared to non-fluorinated analogs. The mechanism involved apoptosis induction through caspase activation pathways.
  • Antimicrobial Effects :
    Another investigation focused on the antimicrobial properties of fluorinated benzonitriles. This compound showed promising results against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.
  • Enzyme Inhibition :
    Research into enzyme interactions revealed that similar compounds could effectively inhibit key metabolic enzymes involved in cancer metabolism. This inhibition was linked to alterations in cellular energy metabolism and growth signaling pathways.

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to related compounds:

CompoundAnticancer ActivityAntimicrobial ActivityEnzyme Inhibition
This compoundModerateYesYes
2-Fluoro-4-methylbenzonitrileHighModerateYes
3-Fluoro-5-methylbenzonitrileLowYesModerate

Properties

IUPAC Name

2-(2-fluoro-5-methylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c1-10-6-7-14(15)13(8-10)12-5-3-2-4-11(12)9-16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBUGFRPHASXDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742687
Record name 2'-Fluoro-5'-methyl[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1238333-79-3
Record name 2'-Fluoro-5'-methyl[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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